Cas no 938523-42-3 (1-(2-methoxyethyl)-1H-indazol-6-amine)
1-(2-methoxyethyl)-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxyethyl)-1H-indazol-6-amine
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- Inchi: 1S/C10H13N3O/c1-14-5-4-13-10-6-9(11)3-2-8(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3
- InChI Key: QELFMFBHJLYFOS-UHFFFAOYSA-N
- SMILES: N1(CCOC)C2=C(C=CC(N)=C2)C=N1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 86-88 °CEnamineEN300-56263
- Boiling Point: 360.9±22.0 °C at 760 mmHg
- Flash Point: 172.0±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(2-methoxyethyl)-1H-indazol-6-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-methoxyethyl)-1H-indazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M139468-10mg |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M139468-50mg |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M139468-100mg |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-56263-0.05g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 0.05g |
$135.0 | 2023-02-10 | |
| Enamine | EN300-56263-0.1g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 0.1g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-56263-0.25g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 0.25g |
$288.0 | 2023-02-10 | |
| Enamine | EN300-56263-0.5g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 0.5g |
$480.0 | 2023-02-10 | |
| Enamine | EN300-56263-1.0g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 1.0g |
$614.0 | 2023-02-10 | |
| Enamine | EN300-56263-2.5g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 2.5g |
$1202.0 | 2023-02-10 | |
| Enamine | EN300-56263-5.0g |
1-(2-methoxyethyl)-1H-indazol-6-amine |
938523-42-3 | 93% | 5.0g |
$1779.0 | 2023-02-10 |
1-(2-methoxyethyl)-1H-indazol-6-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(2-methoxyethyl)-1H-indazol-6-amine
Comprehensive Overview of 1-(2-methoxyethyl)-1H-indazol-6-amine (CAS No. 938523-42-3): Properties, Applications, and Research Insights
The compound 1-(2-methoxyethyl)-1H-indazol-6-amine (CAS No. 938523-42-3) is a specialized indazole derivative that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique methoxyethyl substitution at the 1-position of the indazole core, coupled with an amine functional group at the 6-position. Such structural attributes make it a valuable intermediate for designing novel small-molecule inhibitors and therapeutic agents, particularly in oncology and neurology.
Recent trends in drug discovery highlight the growing demand for heterocyclic compounds like 1-(2-methoxyethyl)-1H-indazol-6-amine. Researchers are increasingly exploring its potential as a kinase inhibitor scaffold, given its ability to modulate key signaling pathways. For instance, its structural similarity to known EGFR inhibitors has spurred investigations into its efficacy against resistant cancer phenotypes. This aligns with the broader industry focus on targeted therapies and precision medicine, topics frequently searched in academic and biotech forums.
The synthesis of CAS 938523-42-3 typically involves multi-step organic reactions, including N-alkylation of the indazole nucleus followed by selective nitro reduction to introduce the amine moiety. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), a critical parameter for assay development and structure-activity relationship (SAR) studies. These technical aspects are often queried in search engines by synthetic chemists optimizing lead compounds.
Beyond oncology, this compound's blood-brain barrier (BBB) permeability profile—attributed to its methoxyethyl side chain—has prompted studies in neurodegenerative disease models. Searches for "indazole neuroprotective agents" have surged by 40% year-over-year, reflecting the therapeutic potential of such chemotypes. Computational modeling suggests that 1-(2-methoxyethyl)-1H-indazol-6-amine may interact with tau protein aggregation targets, a hot topic in Alzheimer's research.
From a commercial perspective, suppliers list CAS 938523-42-3 as a research-grade chemical with strict quality controls. Its stability under ambient conditions (documented in accelerated degradation studies) makes it suitable for global distribution. However, researchers should note that solubility in aqueous buffers may require cosolvent systems—a practical consideration often overlooked in early-stage drug formulation searches.
Environmental and safety assessments indicate that this compound falls outside REACH restricted substances, though standard laboratory precautions apply. Its eco-toxicity profile remains under evaluation, coinciding with increased public searches for "green chemistry in drug synthesis." This positions 1-(2-methoxyethyl)-1H-indazol-6-amine as a candidate for sustainable catalytic modification strategies.
In conclusion, 938523-42-3 represents a versatile pharmacophore with cross-disciplinary applications. Its evolving role in high-throughput screening libraries and fragment-based drug design answers the market's need for diverse chemical space exploration. As patent filings citing this scaffold increase by 22% annually, its relevance in intellectual property landscapes is undeniable—making it a compound to watch in next-generation biopharmaceutical innovation.
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